Cas no 2137710-02-0 (Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo-)

Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo-
-
- Inchi: 1S/C11H16O3/c1-2-11(10(13)14)6-8(5-9(11)12)7-3-4-7/h7-8H,2-6H2,1H3,(H,13,14)
- InChI Key: PGTHAUSSQVBFGK-UHFFFAOYSA-N
- SMILES: C1(CC)(C(O)=O)CC(C2CC2)CC1=O
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790445-5.0g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 5.0g |
$6239.0 | 2024-05-22 | |
Enamine | EN300-790445-0.05g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 0.05g |
$1807.0 | 2024-05-22 | |
Enamine | EN300-790445-0.5g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 0.5g |
$2066.0 | 2024-05-22 | |
Enamine | EN300-790445-0.25g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 0.25g |
$1980.0 | 2024-05-22 | |
Enamine | EN300-790445-10.0g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 10.0g |
$9252.0 | 2024-05-22 | |
Enamine | EN300-790445-2.5g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 2.5g |
$4216.0 | 2024-05-22 | |
Enamine | EN300-790445-0.1g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 0.1g |
$1893.0 | 2024-05-22 | |
Enamine | EN300-790445-1.0g |
4-cyclopropyl-1-ethyl-2-oxocyclopentane-1-carboxylic acid |
2137710-02-0 | 95% | 1.0g |
$2152.0 | 2024-05-22 |
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo- Related Literature
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo-
Compound CAS No. 2137710-02-0: Cyclopentanecarboxylic Acid, 4-Cyclopropyl-1-Ethyl-2-Oxo
The compound with CAS number 2137710-02-0, commonly referred to as Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo, is a specialized organic molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopentane ring substituted with a cyclopropyl group, an ethyl group, and a ketone functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers exploring its potential applications in drug development and material science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging cutting-edge methodologies such as catalytic asymmetric synthesis and microwave-assisted reactions. These techniques not only enhance the yield and purity of the compound but also reduce the environmental footprint of its production process. The structural elucidation of Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo has been achieved through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed insights into its three-dimensional conformation.
The pharmacological properties of this compound have been extensively studied in vitro and in vivo models. Research findings indicate that it exhibits promising bioactivity, particularly in modulating key cellular pathways associated with inflammation and oxidative stress. For instance, studies conducted at leading pharmaceutical research institutions have demonstrated its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. Additionally, its ability to scavenge reactive oxygen species (ROS) suggests its potential role in mitigating oxidative damage in chronic diseases such as neurodegenerative disorders.
The structural versatility of CAS No. 2137710-02-0 allows for further functionalization to enhance its bioavailability and therapeutic efficacy. Researchers are actively exploring strategies to modify the substituents on the cyclopentane ring to optimize pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties. These modifications are expected to pave the way for its application as a lead compound in drug discovery programs targeting various therapeutic areas.
In conclusion, Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-ox represents a significant advancement in organic chemistry with promising implications for pharmacological applications. Its unique structure, coupled with cutting-edge synthetic methodologies and pharmacological insights, positions it as a valuable asset in the pursuit of innovative therapeutic solutions. Continued research into its properties and potential applications will undoubtedly contribute to the development of novel drugs and materials that address unmet medical needs.
2137710-02-0 (Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-oxo-) Related Products
- 2229267-62-1(2,2-difluoro-1-5-(4-methylphenyl)furan-2-ylethan-1-ol)
- 897614-82-3(N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-(naphthalen-2-yloxy)acetamide)
- 1361856-52-1(3-(Chloromethyl)-4-(difluoromethyl)-5-methylpyridine-2-acetic acid)
- 2418658-45-2(2-[3-Azido-5-({[2-(tert-butoxy)-2-oxoethyl]amino}methyl)-2,4-dimethylphenyl]acetic acid)
- 2138001-39-3(1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine)
- 2639417-80-2(2-6-(trifluoromethyl)morpholin-3-ylacetic acid hydrochloride)
- 1094269-98-3(2-(1-methyl-5-oxo-4H-pyrazol-3-yl)acetic acid)
- 1135299-22-7(2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine)
- 955962-76-2(1-(5-AMINO-2-PYRIDINYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID)
- 2227804-58-0((1R)-3-amino-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol)



